molecular formula C23H20N6O2S B2663240 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide CAS No. 896320-76-6

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide

Cat. No.: B2663240
CAS No.: 896320-76-6
M. Wt: 444.51
InChI Key: CGGPZKVKPDKYPT-UHFFFAOYSA-N
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Description

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of imidazole, pyridazine, and acetamide functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole derivative, followed by its coupling with a pyridazine moiety. The final step involves the introduction of the acetamide group through an acylation reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction kinetics, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole or pyridazine rings, leading to partially or fully hydrogenated derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce hydrogenated derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives with different properties.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: Its biological activity has been explored for potential therapeutic applications, such as antimicrobial or anticancer agents.

    Medicine: Research has investigated its potential as a drug candidate due to its ability to interact with specific biological targets.

    Industry: The compound’s chemical properties make it useful in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole and pyridazine rings can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The acetamide group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-aminophenyl)acetamide: Similar structure but with an amino group instead of an acetamide group.

    2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methylphenyl)acetamide: Similar structure but with a methyl group instead of an acetamide group.

Uniqueness

What sets 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the acetamide group, in particular, may enhance its solubility, stability, and binding interactions with biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O2S/c1-16(30)25-18-3-2-4-19(13-18)26-22(31)14-32-23-10-9-21(27-28-23)17-5-7-20(8-6-17)29-12-11-24-15-29/h2-13,15H,14H2,1H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGPZKVKPDKYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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